REACTION_CXSMILES
|
C([O:3][C:4](=[O:13])[CH:5]=[CH:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)C.[OH-].[Li+].CO>O1CCOCC1>[CH:7]1([CH:6]=[CH:5][C:4]([OH:13])=[O:3])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:1.2|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=CC1CCCCC1)=O
|
Name
|
|
Quantity
|
4.03 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
in-water
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction
|
Type
|
CUSTOM
|
Details
|
After 4 hours at 70° C. ¾ of the solvent was removed in vacuo
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
2 N HCl was added until the pH
|
Type
|
ADDITION
|
Details
|
The mixture was treated with ammonium chloride (150 mL) saturated solution
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with dichloromethane (200 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated sodium solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C=CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.1 mmol | |
AMOUNT: MASS | 2.01 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |